![molecular formula C7H16ClNO B2499980 3-[(2R)-Oxolan-2-yl]propan-1-amine;hydrochloride CAS No. 2248183-59-5](/img/structure/B2499980.png)
3-[(2R)-Oxolan-2-yl]propan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-[(2R)-Oxolan-2-yl]propan-1-amine;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar structures. For instance, the synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines involves a five-step sequence that could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide demonstrates a safety-driven approach to the synthesis of amine derivatives, which may offer insights into the synthesis and handling of "3-[(2R)-Oxolan-2-yl]propan-1-amine;hydrochloride" .
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures that ensure high enantiopurity and yield. For example, the synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines hydrochloride is achieved through a modified Nef reaction, followed by condensation and desulfonation, resulting in products with over 99% enantiomeric excess . Similarly, the synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide employs a process safety-driven strategy, highlighting the importance of selecting thermally stable compounds and protecting groups to ensure the safety and scalability of the synthesis .
Molecular Structure Analysis
The molecular structure of "3-[(2R)-Oxolan-2-yl]propan-1-amine;hydrochloride" would likely feature a chiral center at the 2-position of the oxolane (tetrahydrofuran) ring, as indicated by the "(2R)" designation. This chirality is crucial for the biological activity of many compounds, and the synthesis methods described in the papers ensure high enantiopurity, which is essential for the desired pharmacological effects .
Chemical Reactions Analysis
The papers describe various chemical reactions that could be relevant to the compound . For instance, the reaction of 3-chloro-1-(2,4,6-trimethylphenyl)propan-2-one with amines in the presence of aqueous potassium hydroxide results in N-substituted propionamides . Although the specific reaction conditions for "3-[(2R)-Oxolan-2-yl]propan-1-amine;hydrochloride" are not provided, similar amine substitution reactions could be applicable.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "3-[(2R)-Oxolan-2-yl]propan-1-amine;hydrochloride" are not directly discussed, the papers provide insights into the properties of similar compounds. For example, the N-substituted 3-(2,4,6-trimethylphenyl)propionamides were isolated as colorless crystalline substances, suggesting that the compound may also exhibit crystalline properties . The stability and safety of the synthesis process are also emphasized, indicating that the physical and chemical properties of intermediates and final products are critical considerations .
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Diffractometric Study in Pharmaceuticals
- Study 1 : A study by Vogt et al. (2013) explored polymorphic forms of a related investigational pharmaceutical compound. They used spectroscopic and diffractometric techniques for characterization, highlighting the challenges in analytical and physical characterization of similar compounds.
Synthesis and Characterization of Complex Compounds
- Study 2 : Liu et al. (1993) discussed the synthesis and characterization of several N3O3 amine phenols, demonstrating their potential in creating complex metal ion compounds.
Process Safety in Chemical Synthesis
- Study 3 : A research by Likhite et al. (2016) outlined a safe and scalable synthesis method for a related compound. They emphasized the application of process safety principles in chemical synthesis.
Synthesis of Chiral Compounds from Carbohydrates
- Study 4 : The work of Ella-Menye et al. (2005) introduced a novel method to synthesize chiral 1,3-oxazinan-2-ones from carbohydrate derivatives, which are important in pharmaceutical synthesis.
Corrosion Inhibition in Steel
- Study 5 : Gao et al. (2007) synthesized tertiary amines that showed potential as corrosion inhibitors for carbon steel, indicating applications in industrial maintenance.
Metal Complexes in Chemistry
- Study 6 : Searle and Hambley (1982) explored the preparation and characterization of isomers of certain cobalt(III) ion complexes, showing the intricate nature of metal-amine interactions.
Novel Synthetic Methods
- Study 7 : Roman (2013) demonstrated the use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in various alkylation and ring closure reactions, contributing to the development of diverse chemical libraries.
Safety And Hazards
The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate that it has the signal word “Warning” and the hazard statements H302, H315, H319, H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
3-[(2R)-oxolan-2-yl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-5-1-3-7-4-2-6-9-7;/h7H,1-6,8H2;1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAMWSNVUAJFQN-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2R)-Oxolan-2-yl]propan-1-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

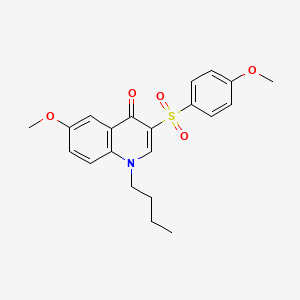
![4,6-Dimethyl-2-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2499901.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2499902.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2499903.png)
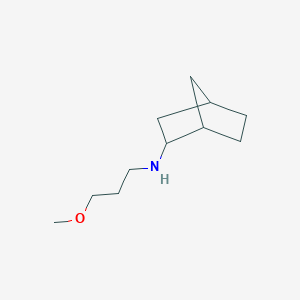

![N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2499908.png)
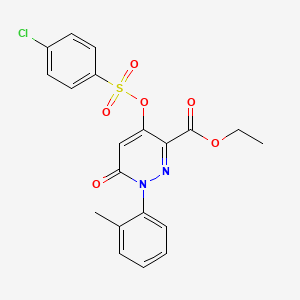

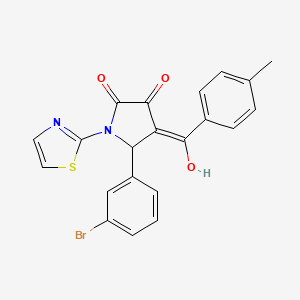
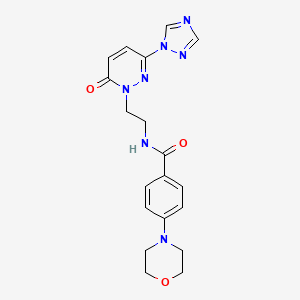

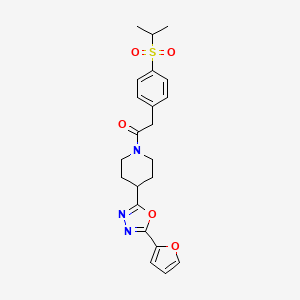
![N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide](/img/structure/B2499920.png)